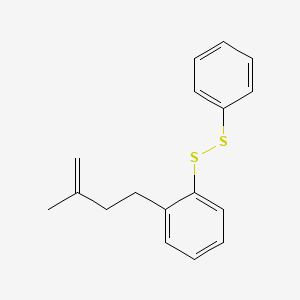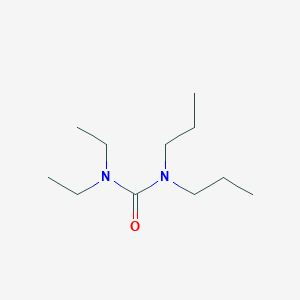![molecular formula C28H22 B14597586 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl CAS No. 61124-48-9](/img/structure/B14597586.png)
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes multiple phenyl groups connected by ethenyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of biphenyl with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl: shares similarities with other biphenyl derivatives, such as:
Uniqueness
The uniqueness of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl lies in its specific arrangement of phenyl and ethenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of targeted therapies or advanced materials.
特性
CAS番号 |
61124-48-9 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC名 |
1-phenyl-4-[2-[3-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-8-23(9-4-1)14-16-25-10-7-11-26(22-25)17-15-24-18-20-28(21-19-24)27-12-5-2-6-13-27/h1-22H |
InChIキー |
PJMJAIXXMGUHOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)



![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)


![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)



